molecular formula C13H21NO B13301797 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol

4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol

Cat. No.: B13301797
M. Wt: 207.31 g/mol
InChI Key: UEMQORNTPRYNJP-UHFFFAOYSA-N
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Description

4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol is an organic compound that features a phenol group substituted with an aminoalkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylphenol with 1-amino-3-methylbutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoalkyl chain can modulate the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol is unique due to its specific substitution pattern on the phenol ring and the presence of an aminoalkyl chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(1-amino-3-methylbutyl)-3,5-dimethylphenol

InChI

InChI=1S/C13H21NO/c1-8(2)5-12(14)13-9(3)6-11(15)7-10(13)4/h6-8,12,15H,5,14H2,1-4H3

InChI Key

UEMQORNTPRYNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(CC(C)C)N)C)O

Origin of Product

United States

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